(2E)-N-carbamoyl-2-(3,4-dimethoxybenzylidene)hydrazinecarboxamide
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Overview
Description
(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(3,4-dimethoxybenzylidene)hydrazine is a complex organic compound characterized by its unique structure, which includes an aminocarbonyl group, a dimethoxybenzylidene moiety, and a hydrazine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(3,4-dimethoxybenzylidene)hydrazine typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the process is monitored using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(3,4-dimethoxybenzylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzylidene compounds.
Scientific Research Applications
(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(3,4-dimethoxybenzylidene)hydrazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(3,4-dimethoxybenzylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Luteolin: A natural flavonoid with various pharmacological effects, including antidepressant properties.
Uniqueness
(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(3,4-dimethoxybenzylidene)hydrazine is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N4O4 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
1-carbamoyl-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C11H14N4O4/c1-18-8-4-3-7(5-9(8)19-2)6-13-15-11(17)14-10(12)16/h3-6H,1-2H3,(H4,12,14,15,16,17)/b13-6+ |
InChI Key |
ZRENWAZIXCIAAC-AWNIVKPZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)NC(=O)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)NC(=O)N)OC |
Origin of Product |
United States |
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